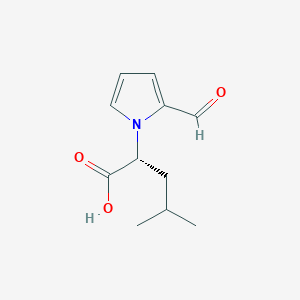![molecular formula C16H26N2O4 B2900906 Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate CAS No. 1894988-79-4](/img/structure/B2900906.png)
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
DTB-DHPPD acts as a pro-drug, which means that it is activated by the body in order to produce a therapeutic effect. The pro-drug is metabolized by the body to form the active form, 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylic acid, which is then able to interact with various biological targets.
科学研究应用
DTB-DHPPD has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, DTB-DHPPD has been studied as a potential agent for the treatment of depression and anxiety.
Biochemical and Physiological Effects
DTB-DHPPD has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to have neuroprotective, anti-apoptotic, and anti-oxidative effects. Furthermore, it has been found to have a positive effect on cognitive function, mood, and anxiety.
实验室实验的优点和局限性
The main advantage of using DTB-DHPPD in lab experiments is its high solubility in a variety of solvents, which makes it easier to work with. Additionally, it is relatively stable and has a low toxicity profile. The main limitation is that it is not yet approved for clinical use, so it is not yet available for use in humans.
未来方向
There are a number of potential future directions for the use of DTB-DHPPD in scientific research. For example, it could be used to develop new therapeutic agents for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, it could be used to develop new agents for the treatment of depression and anxiety. Furthermore, it could be used to study the biochemical and physiological effects of DTB-DHPPD on various biological targets. Finally, it could be used to study the potential effects of DTB-DHPPD on cognitive function, mood, and anxiety.
合成方法
DTB-DHPPD is synthesized through a four-step process. First, 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylic acid is synthesized from the reaction of 2-bromopropionic acid and 1,3-diethyl-2-thiobarbituric acid. Second, the acid is reacted with di-tert-butyl dicarbonate to form di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate. Third, the reaction is catalyzed by palladium(II) acetate. Finally, the product is purified through column chromatography.
安全和危害
属性
IUPAC Name |
ditert-butyl 1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)21-13(19)17-7-11-9-18(10-12(11)8-17)14(20)22-16(4,5)6/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGCMDQCAJYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)


![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one](/img/structure/B2900827.png)
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2900829.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2900830.png)
![N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2900831.png)


![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2900837.png)
![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2900843.png)

